molecular formula C14H12FIO B8176288 1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene

1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene

Cat. No.: B8176288
M. Wt: 342.15 g/mol
InChI Key: KMIUVVWIJTZPKS-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a fluorine atom and an iodine atom attached to a benzene ring through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene typically involves the reaction of 1-fluoro-4-iodobenzene with 2-(4-iodophenoxy)ethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products suitable for various applications.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene involves its interaction with molecular targets through various pathways. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with specific enzymes or receptors. These interactions can lead to the modulation of biological pathways and the exertion of desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-4-(2-(4-iodophenoxy)ethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-fluoro-4-[2-(4-iodophenoxy)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FIO/c15-12-3-1-11(2-4-12)9-10-17-14-7-5-13(16)6-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIUVVWIJTZPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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